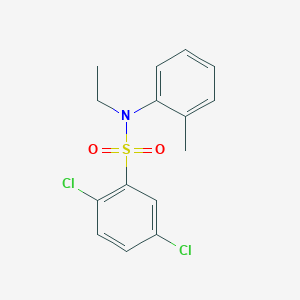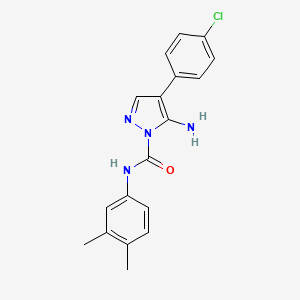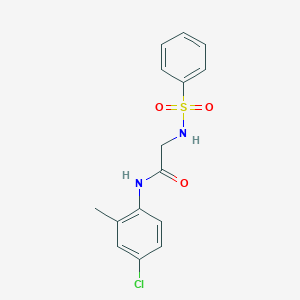![molecular formula C15H11F3N4O B5755647 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide, also known as TFB-TBOA, is a chemical compound that has gained attention in scientific research due to its potential as a tool to study glutamate transporters. Glutamate is a neurotransmitter that plays a critical role in brain function and has been implicated in several neurological disorders. TFB-TBOA is a potent inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of these transporters in glutamate signaling and their potential as therapeutic targets.
Wirkmechanismus
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide is a potent inhibitor of glutamate transporters, which blocks the reuptake of glutamate from the synaptic cleft. This leads to an accumulation of glutamate in the synaptic cleft, which can have both excitatory and neurotoxic effects. By inhibiting glutamate transporters, this compound can be used to study the role of these transporters in glutamate signaling and their potential as therapeutic targets.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits glutamate transporters with high potency and selectivity. In vivo studies have shown that this compound can increase extracellular glutamate levels and induce seizures in rodents. These effects are consistent with the role of glutamate transporters in regulating glutamate signaling in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide in lab experiments is its potency and selectivity as a glutamate transporter inhibitor. This makes it a valuable tool for studying the role of glutamate transporters in brain function and their potential as therapeutic targets. However, there are also limitations to using this compound in lab experiments. For example, its neurotoxic effects and potential to induce seizures must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide and glutamate transporters. One area of interest is the development of more selective and potent inhibitors of glutamate transporters, which could be used to study the role of these transporters in greater detail. Another area of interest is the development of therapies that target glutamate transporters, which could have potential for treating neurological disorders that involve dysregulation of glutamate signaling. Finally, more research is needed to fully understand the physiological and biochemical effects of this compound and other glutamate transporter inhibitors.
Synthesemethoden
The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide involves several steps, including the reaction of 3-trifluoromethylphenylboronic acid with 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid to form an intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide has been widely used in scientific research to study the role of glutamate transporters in brain function and their potential as therapeutic targets. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is critical for maintaining proper glutamate signaling. Dysregulation of glutamate signaling has been implicated in several neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-methyl-N-[3-(trifluoromethyl)phenyl]benzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c1-22-13-6-5-9(7-12(13)20-21-22)14(23)19-11-4-2-3-10(8-11)15(16,17)18/h2-8H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKXITAOQLVKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755594.png)
![4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)

![methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5755624.png)


![methyl 4-ethyl-5-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5755634.png)
![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5755659.png)

![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)